1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It features a triazinane ring with two oxirane (epoxide) groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazinane derivatives with epoxide-containing reagents. One common method involves the reaction of cyanuric chloride with glycidol under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the epoxide groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups can yield diols, while nucleophilic substitution can produce a variety of substituted triazinane derivatives .
Scientific Research Applications
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates . This reactivity is exploited in applications such as polymerization and surface modification .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in having epoxide groups but differs in the core structure.
Diglycidyl resorcinol ether: Another compound with epoxide groups, used in similar applications.
Bisphenol F diglycidyl ether: Similar in structure and applications but with different substituents on the aromatic ring.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and reactivity .
Properties
IUPAC Name |
1,3-bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c13-7-10-8(14)12(2-6-4-17-6)9(15)11(7)1-5-3-16-5/h5-6H,1-4H2,(H,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCOXVISFBRIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)NC(=O)N(C2=O)CC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634486 |
Source
|
Record name | 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52918-26-0 |
Source
|
Record name | 1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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